Ethyl 4,7-dichloro-8-methylquinoline-3-carboxylate

Lipophilicity Membrane permeability Drug-likeness

Medicinal chemists often face bottlenecks when sourcing quinoline scaffolds that support sequential, regioselective functionalization without additional halogenation steps. Ethyl 4,7-dichloro-8-methylquinoline-3-carboxylate (CAS 58666-08-3) is a research chemical intermediate specifically designed to address this challenge. - Two chlorine handles (C-4 and C-7) enable orthogonal Pd-catalyzed cross-coupling reactions, eliminating the need to procure monochloro analogs. - The 8-methyl group increases lipophilicity (XLogP3 = 4.0 vs. 3.7 for des-methyl analogs), enhancing membrane permeability for cell-based screening while maintaining MW < 300 Da. - An ethyl ester at C-3 provides a hydrolyzable protecting group, enabling late-stage carboxylic acid functionalization absent in the non-carboxylate quinoline (CAS 643039-79-6).

Molecular Formula C13H11Cl2NO2
Molecular Weight 284.13 g/mol
CAS No. 58666-08-3
Cat. No. B1348936
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4,7-dichloro-8-methylquinoline-3-carboxylate
CAS58666-08-3
Molecular FormulaC13H11Cl2NO2
Molecular Weight284.13 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CN=C2C(=C(C=CC2=C1Cl)Cl)C
InChIInChI=1S/C13H11Cl2NO2/c1-3-18-13(17)9-6-16-12-7(2)10(14)5-4-8(12)11(9)15/h4-6H,3H2,1-2H3
InChIKeyUYCLNHQILNZPRZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.1 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4,7-dichloro-8-methylquinoline-3-carboxylate (CAS 58666-08-3): Core Chemical Identity and Computed Physicochemical Profile


Ethyl 4,7-dichloro-8-methylquinoline-3-carboxylate (CAS 58666-08-3) is a halogenated quinoline-3-carboxylate ester with the molecular formula C₁₃H₁₁Cl₂NO₂ and a molecular weight of 284.13 g/mol. It features a 4,7-dichloro substitution pattern, an 8-methyl group, and an ethyl ester at position 3 of the quinoline scaffold. Computed physicochemical descriptors include an XLogP3-AA value of 4 and a topological polar surface area (TPSA) of 39.2 Ų [1]. The compound is typically supplied as a solid with ≥95% purity and is classified as a research chemical intermediate with potential utility in medicinal chemistry and heterocyclic synthesis .

Why Ethyl 4,7-dichloro-8-methylquinoline-3-carboxylate Cannot Be Replaced by Generic Quinoline-3-carboxylate Analogs


Quinoline-3-carboxylate esters with different substitution patterns exhibit divergent physicochemical properties that directly influence reactivity, solubility, and biological target engagement. The presence of the 8-methyl group in CAS 58666-08-3 increases lipophilicity (XLogP3 = 4) relative to the des-methyl analog (XLogP3 = 3.7) [1], potentially altering membrane permeability and metabolic stability. Furthermore, the 4,7-dichloro arrangement provides two distinct reactive handles for sequential cross-coupling reactions, whereas mono-chloro or differently positioned dichloro isomers offer different regioselectivity profiles. The ethyl ester at position 3 serves as a hydrolyzable protecting group for the carboxylic acid, enabling late-stage functionalization that is not possible with the non-carboxylate analog 4,7-dichloro-8-methylquinoline . These structural differences are not interchangeable: substituting a close analog will lead to altered reaction outcomes, different pharmacokinetic profiles, or loss of synthetic versatility. The quantitative evidence below establishes the measurable basis for distinguishing CAS 58666-08-3 from its closest competitors.

Ethyl 4,7-dichloro-8-methylquinoline-3-carboxylate: Comparator-Based Quantitative Differentiation Evidence


Lipophilicity (XLogP3-AA) Advantage of the 8-Methyl Substituent vs. Des-Methyl Analog

The 8-methyl group in CAS 58666-08-3 increases computed lipophilicity by 0.3 logP units relative to ethyl 4,7-dichloroquinoline-3-carboxylate (CAS 19499-19-5), which lacks the 8-methyl substituent. This difference is predicted to influence passive membrane permeability and non-specific protein binding [1][2].

Lipophilicity Membrane permeability Drug-likeness

Molecular Weight and Heavy Atom Count Differentiation vs. Des-Methyl Analog

CAS 58666-08-3 possesses a molecular weight of 284.13 g/mol (18 heavy atoms), which is 14 Da higher than ethyl 4,7-dichloroquinoline-3-carboxylate (270.11 g/mol, 17 heavy atoms). This mass increment is attributable to the additional methyl group at position 8 [1][2].

Molecular weight Drug design Fragment-based screening

Hydrogen Bond Acceptor Count and TPSA Advantage vs. Non-Carboxylate Analog

CAS 58666-08-3 contains three hydrogen bond acceptor atoms (two from the ester carbonyl, one from the quinoline nitrogen) with a TPSA of 39.2 Ų. In contrast, 4,7-dichloro-8-methylquinoline (CAS 643039-79-6), which lacks the 3-carboxylate ester, has only one hydrogen bond acceptor (the quinoline nitrogen) and a substantially lower TPSA [1]. This difference directly affects solubility, crystal packing, and capacity for hydrogen-bond-directed supramolecular assembly.

H-bond acceptor Solubility Crystal engineering

Dual Chlorine Reactive Sites vs. Monochloro Analog for Sequential Cross-Coupling

CAS 58666-08-3 carries two chlorine substituents at positions 4 and 7, enabling sequential Suzuki or Buchwald-Hartwig couplings for regiodivergent library synthesis. The monochloro analog ethyl 4-chloro-8-methylquinoline-3-carboxylate (CAS 37041-32-0) offers only a single reactive handle, limiting downstream derivatization to one site . The 4,7-dichloro arrangement in quinolines has been demonstrated to permit selective sequential substitution, first at the 4-position followed by the 7-position [1].

Cross-coupling Sequential functionalization Palladium catalysis

Positional Isomer Distinction: 4,7-Dichloro vs. 4,6-Dichloro Substitution Pattern

CAS 58666-08-3 is the 4,7-dichloro positional isomer of the 4,6-dichloro analog ethyl 4,6-dichloro-8-methylquinoline-3-carboxylate (CAS 338954-50-0). While both share the same molecular formula (C₁₃H₁₁Cl₂NO₂) and molecular weight (284.14 g/mol), the different chlorine positions alter the electronic distribution on the quinoline ring and the steric environment around each reactive center, leading to divergent regioselectivity in further chemical transformations .

Regioselectivity Positional isomer Electronic effects

Optimal Procurement Scenarios for Ethyl 4,7-dichloro-8-methylquinoline-3-carboxylate (CAS 58666-08-3)


Medicinal Chemistry Library Synthesis Requiring Dual Reactive Sites for Sequential Derivatization

When a project demands generation of a compound library with variations at two positions of the quinoline core, CAS 58666-08-3 provides two chlorine handles (positions 4 and 7) for orthogonal Pd-catalyzed cross-coupling reactions. This eliminates the need for additional halogenation steps required if a monochloro analog such as ethyl 4-chloro-8-methylquinoline-3-carboxylate (CAS 37041-32-0) were procured. The 0.3 logP advantage over des-methyl analogs also positions the resulting derivatives favorably for cell-based screening.

Drug Metabolism and Pharmacokinetics (DMPK) Probe Development Requiring Enhanced Lipophilicity

For DMPK studies where increased membrane permeability is critical, the XLogP3-AA value of 4.0 makes CAS 58666-08-3 a superior starting scaffold compared to ethyl 4,7-dichloroquinoline-3-carboxylate (XLogP3-AA = 3.7). The 8-methyl group confers additional lipophilicity without increasing molecular weight beyond typical lead-like space (MW < 300 Da), making it suitable for permeability-limited target engagement studies.

Co-Crystal Engineering and Supramolecular Chemistry Leveraging Ester-Directed H-Bonding

The ethyl ester at position 3 provides three hydrogen bond acceptor atoms and a TPSA of 39.2 Ų, which are absent in the non-carboxylate analog 4,7-dichloro-8-methylquinoline (CAS 643039-79-6; HBA = 1). This makes CAS 58666-08-3 the preferred building block for crystal engineering studies that exploit ester-directed intermolecular hydrogen bonding, particularly for pharmaceutical co-crystal screening campaigns.

Regiodivergent Synthesis Where 4,7- vs. 4,6-Dichloro Substitution Alters Product Outcome

When the specific 4,7-dichloro arrangement is required to achieve a target regioisomer that cannot be obtained from the 4,6-dichloro isomer (CAS 338954-50-0), CAS 58666-08-3 is the only viable procurement option. The 7-chloro position is para to the quinoline nitrogen and meta to the 8-methyl group, creating an electronically distinct environment that directs nucleophilic aromatic substitution and cross-coupling outcomes differently than the 6-chloro position.

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